molecular formula C10H19NO2 B13176972 [1-(Aminomethyl)cyclopropyl](oxan-4-yl)methanol

[1-(Aminomethyl)cyclopropyl](oxan-4-yl)methanol

Cat. No.: B13176972
M. Wt: 185.26 g/mol
InChI Key: MQVJHWUCWNNTMZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a cyclopropyl group, an oxan-4-yl group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropyl and oxan-4-yl intermediates, followed by their coupling through aminomethylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halides, alkoxides, and polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxides, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Medicine: In the medical field, 1-(Aminomethyl)cyclopropylmethanol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and oxan-4-yl groups contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclopropylethanol
  • 1-(Aminomethyl)cyclopropylpropanol
  • 1-(Aminomethyl)cyclopropylbutanol

Comparison: Compared to its analogs, 1-(Aminomethyl)cyclopropylmethanol exhibits unique properties due to the specific arrangement of its functional groups. The presence of the oxan-4-yl group enhances its solubility and reactivity, making it more versatile in various applications. Additionally, the cyclopropyl group imparts rigidity to the molecule, which can influence its interaction with biological targets.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(oxan-4-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(3-4-10)9(12)8-1-5-13-6-2-8/h8-9,12H,1-7,11H2

InChI Key

MQVJHWUCWNNTMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2(CC2)CN)O

Origin of Product

United States

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